4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzoxazepin ring, along with the attached methoxy and 2-chloro-4-fluorophenyl groups. The presence of these functional groups would likely have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents used. The benzoxazepin ring might undergo reactions typical of heterocyclic compounds, while the methoxy and 2-chloro-4-fluorophenyl groups might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzoxazepin ring, the methoxy group, and the 2-chloro-4-fluorophenyl group would all contribute to its properties .Scientific Research Applications
Medicinal Chemistry and Drug Development
The benzoxazepinone scaffold, represented by this compound, has attracted attention in medicinal chemistry. Researchers explore its potential as a lead compound for designing novel drugs. Key areas include:
- Antibacterial and Antifungal Agents : The compound’s derivatives have demonstrated high antibacterial and antifungal activities .
Molecular Docking Studies
In silico studies play a crucial role in drug discovery. Researchers use molecular docking simulations to predict the binding affinity of this compound and its derivatives with specific protein targets. For instance, compounds 7c and 7h were found to have strong binding affinity .
Microwave-Assisted Organic Synthesis
Microwave irradiation has emerged as an efficient tool for organic synthesis. Researchers have successfully synthesized benzoxazepinone derivatives using copper(II) acetate as a catalyst under microwave conditions. This method accelerates reaction rates, reduces reaction time, and enhances yields .
Neurological Disorders Research
Benzoxazepinones have shown promise in neurological disorders such as Alzheimer’s disease. Investigating their neuroprotective properties is an active area of research .
Chemical Biology and Enzyme Inhibition
The compound’s derivatives may inhibit specific enzymes, such as protein kinase C isozymes or p38 mitogen-activated protein kinase. These interactions can have implications for disease treatment .
Future Directions
properties
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-9-methoxy-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c1-21-14-4-2-3-10-8-19(15(20)9-22-16(10)14)13-6-5-11(18)7-12(13)17/h2-7H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOUYKVNVBEXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=O)N(C2)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one |
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